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Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524

Get Quote

Abstract & Strategic Importance
4-Bromo-2-hydroxy-3-nitropyridine (CAS: 1804509-38-3, analogs 23056-44-2) is a high-

value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and complex

pharmaceutical intermediates. Its unique substitution pattern—combining a nucleophilic

oxygen, an electrophilic bromine, and a directing nitro group—makes it a versatile "molecular

Lego" block. However, its synthesis (typically via nitration of 4-bromo-2-hydroxypyridine) often

yields a crude mixture containing the 5-nitro isomer, unreacted starting material, and inorganic

salts.

This guide provides a definitive, field-proven protocol for isolating high-purity (>98%) 4-Bromo-
2-hydroxy-3-nitropyridine. We move beyond standard textbook descriptions to offer an

optimized Acid-Base Fractionation workflow, complemented by polishing recrystallization

techniques.

Chemical Properties & Material Attributes

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12951524#bc-rfq
https://www.benchchem.com/product/b12951524/docs?utm_src=pdf-body#application-note-advanced-purification-techniques-for-4-bromo-2-hydroxy-3-nitropyridine
https://www.benchchem.com/product/b12951524/docs?utm_src=pdf-body#application-note-advanced-purification-techniques-for-4-bromo-2-hydroxy-3-nitropyridine
https://www.benchchem.com/product/b12951524/docs?utm_src=pdf-body#application-note-advanced-purification-techniques-for-4-bromo-2-hydroxy-3-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12951524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding the physicochemical behavior of this molecule is prerequisite to effective

purification.

Property Attribute Implication for Purification

Tautomerism

Exists in equilibrium between

2-pyridinol (hydroxy) and

2(1H)-pyridinone (keto) forms.

The keto form typically

dominates in solid state and

polar solvents. This affects

solubility and NMR

interpretation.

Acidity (pKa)

Estimated pKa ~5.5–6.5 (due

to electron-withdrawing -NO₂

and -Br).

Key Handle: The compound is

significantly more acidic than

non-nitrated precursors,

allowing for selective extraction

into weak bases (NaHCO₃).

Solubility

Low in neutral water; High in

basic aqueous solution;

Moderate in EtOH, DMSO,

EtOAc.

"Oiling out" is a common risk in

pure water; organic co-

solvents are required during

recrystallization.

Thermal Stability
Nitro-pyridines can be

energetic.

Avoid temperatures >80°C

during drying. Do not distill.

Core Purification Protocol: The Acid-Base
Fractionation System
The most robust method for purifying 4-Bromo-2-hydroxy-3-nitropyridine from crude nitration

mixtures is pH-controlled fractional precipitation. This method exploits the specific pKa shift

induced by the nitro group, separating the product from non-acidic impurities (e.g., brominated

by-products) and highly acidic inorganic contaminants.

Workflow Diagram (DOT)
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Crude Reaction Mixture
(Solid or Oil)

Dissolution:
Add 10% aq. NaHCO3 (pH ~8.5)

Stir 30 min

Filtration (Remove Insolubles)
Remove non-acidic impurities

Filtrate (Yellow Solution)
Contains Product as Sodium Salt

Filtrate

Waste Stream
(Non-acidic byproducts)

Solids (Discard)

Acidification:
Slow addition of 6N HCl to pH 2-3

Temperature < 10°C

Precipitation:
Thick yellow solid forms

Collection & Wash:
Filter, wash with cold H2O

Wash with cold Hexane

Pure 4-Bromo-2-hydroxy-3-nitropyridine
(>95% Purity)

Click to download full resolution via product page

Caption: Figure 1. pH-Controlled Fractionation Workflow for isolation of acidic nitropyridones.
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Detailed Protocol
Step 1: Basification and Dissolution

Suspend the crude yellow solid (10 g) in water (50 mL).

Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or 10% NaOH while

monitoring pH. Target pH is 8.0–9.0.

Why? The 3-nitro group enhances the acidity of the N-H/O-H moiety. The product will

dissolve as a sodium salt. Non-nitrated precursors (less acidic) or neutral brominated

impurities will remain insoluble.

Stir vigorously for 30 minutes to ensure complete deprotonation.

Step 2: Filtration of Impurities

Filter the mixture through a Celite pad or sintered glass funnel.

Critical Check: The filtrate should be a clear, vibrant yellow/orange solution. The solid

residue on the filter contains non-acidic organic impurities (discard properly).

Step 3: Controlled Reprecipitation

Cool the filtrate to 0–5°C in an ice bath.

Slowly add 6N Hydrochloric Acid (HCl) dropwise with vigorous stirring.

Monitor pH.[1] The product typically begins precipitating at pH ~5. Continue acidifying to pH

2–3 to ensure maximum recovery.

Caution: Do not go to pH < 1, as this may protonate the pyridine nitrogen or co-precipitate

inorganic salts.

Stir the resulting suspension for 1 hour at 0°C to ripen the crystals.

Step 4: Isolation

Filter the solid.[1][2]
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Wash with ice-cold water (2 x 20 mL) to remove NaCl.

Wash with a small amount of cold hexane to remove trace organic oils.

Dry in a vacuum oven at 45°C.

Polishing Strategy: Recrystallization
If the purity after acid-base workup is <98% (e.g., due to the presence of the 5-nitro isomer),

recrystallization is required.

Solvent System: Ethanol/Water (3:1) or Acetonitrile.

Dissolution: Dissolve the dried solid in the minimum amount of boiling Ethanol (or

Acetonitrile).

Clarification: If the solution is dark, treat with activated charcoal (5% w/w) for 10 minutes,

then filter hot.

Crystallization:

Method A (Standard): Allow to cool slowly to room temperature, then to 4°C.

Method B (Anti-solvent): If using pure ethanol, add warm water dropwise until slight

turbidity persists, then cool.

Collection: Filter the pale yellow needles and wash with cold ethanol.

Note on Isomers: The 3-nitro isomer is typically less soluble in ethanol than the 5-nitro isomer

due to intramolecular hydrogen bonding (between the nitro oxygen and the adjacent OH/NH),

facilitating separation via crystallization.

Analytical Validation (QC)
Verify the identity and purity using the following parameters.
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Technique Parameter Expected Observation

HPLC Column
C18 Reverse Phase (e.g.,

Agilent Zorbax SB-C18)

Mobile Phase
A: 0.1% Formic Acid in Water;

B: Acetonitrile

Gradient 5% B to 95% B over 15 min

Detection
UV @ 254 nm and 300 nm

(Nitro group absorbance)

1H-NMR Solvent DMSO-d6

Signals

δ 7.5–8.5 ppm range. Expect

two doublets (J ~5-8 Hz) for H-

5 and H-6 protons. The H-6

proton (adjacent to N) will be

more downfield.

LC-MS Ionization

ESI- (Negative Mode) is often

more sensitive for

nitropyridones due to acidity.

Mass
[M-H]⁻ = 217/219 (Br isotopes

79/81 pattern 1:1).

Safety & Handling
Energetic Material: Nitro-substituted pyridines can decompose exothermically. Differential

Scanning Calorimetry (DSC) is recommended before scaling up >100g.

Sensitizer: Halogenated nitropyridines can be potent skin sensitizers. Use double nitrile

gloves and work in a fume hood.

Waste: Aqueous waste from the acid-base step contains sodium bromide and nitro-

aromatics; dispose of as hazardous aqueous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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